1,3-Indandione, 2-(3-pyridylmethylene)-
Overview
Description
“1,3-Indandione, 2-(3-pyridylmethylene)-” is a derivative of 1,3-Indandione . It prevents ubiquitination and drug-induced degradation of topoisomerase and blocks PRC1-mediated histone H2A ubiquitination in vivo .
Synthesis Analysis
1,3-Indandione can be prepared by decarboxylation of the sodium salt of 2-ethoxycarbonyl-1,3-indandione, which itself is obtained by Claisen condensation of ethyl acetate and dimethyl phthalate . A three-component reaction of indandione, CS2, triethylamine, and diethyl acetylenedicarboxylate (DEAD) in CH3CN has also been described for the synthesis of diethyl 2-(1,3-indandione derivatives .Molecular Structure Analysis
1,3-Indandione is a β-diketone with indane as its structural nucleus . As a solution in water, it is partially (~2%) enolized. The enolate anion exhibits significant delocalization, and the highest electron density is on the second carbon .Chemical Reactions Analysis
Indandione is an important starting material that has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle, and eco-friendliness . It plays a key role in multicomponent reactions (MCRs) for the synthesis of heterocyclic compound collections .Physical And Chemical Properties Analysis
1,3-Indandione is a colorless or white solid, but old samples can appear yellowish or even green . It has a molecular weight of 146.145 g·mol−1 .Scientific Research Applications
Optical Non-Linearity and Molecular Glasses :
- Arylmethylene-1,3-indandione derivatives exhibit significant third-order non-linear optical properties. These properties are particularly notable in linked structures which remain in an amorphous phase and are considered as molecular glasses. Such features are important for applications in the field of non-linear optics (Seniutinas et al., 2012).
Conformational Analysis :
- The study of the conformations of some 2-(pyridylmethylene)indan-1-ones, including the 3-pyridyl derivative, provides insights into the steric requirements of sp2-hybridised lone electron pairs. This understanding is crucial in designing molecules for specific chemical reactions and interactions (Bobbitt et al., 1968).
Hydrogen Bonding in Pyrrolyl Derivatives :
- Pyrrolyl derivatives of indane-1,3-dione show strong intramolecular and intermolecular hydrogen bonding. Such molecular behavior has implications in designing molecules for specific chemical or biological functions (Sigalov et al., 2009).
Electronic Properties and Molecular Structure :
- Investigations into the fine structure, dipole moments, and electronic spectra of 2-arylmethylene-1,3-indandiones contribute to a deeper understanding of these compounds' electronic properties. This knowledge is vital for potential applications in electronic materials and devices (Weiler-Feilchenfeld et al., 1969).
Chemical Synthesis and Derivatives Formation :
- Studies on the synthesis of new derivatives of 1,3-indandione and their reactions with various compounds have expanded the understanding of their chemical behavior. This information is crucial for synthesizing novel compounds with potential applications in various industries (Junek et al., 1977).
X-Ray Structural Investigation :
- X-ray structure investigations of 1,3-indandione derivatives provide valuable information about their molecular and crystal structures. Such data are crucial for understanding the properties of these compounds and their potential applications (Chetkina & Belsky, 2008).
Potential as Extracting Agents for Metal Ions :
- The study of new 2-substituted 1,3-indandiones and their metal complexes suggests these compounds could be used as extracting agents for metal ions. This application is important in areas such as environmental remediation and resource recovery
Future Directions
properties
IUPAC Name |
2-(pyridin-3-ylmethylidene)indene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO2/c17-14-11-5-1-2-6-12(11)15(18)13(14)8-10-4-3-7-16-9-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHZFEWYVFWVLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CN=CC=C3)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185032 | |
Record name | 1,3-Indandione, 2-(3-pyridylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Indandione, 2-(3-pyridylmethylene)- | |
CAS RN |
31083-55-3 | |
Record name | 2-(3-Pyridinylmethylene)-1H-indene-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31083-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PRT-4165 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031083553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Indandione, 2-(3-pyridylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRT-4165 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J625FJL5DX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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